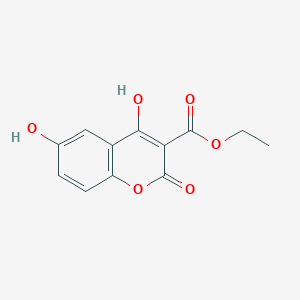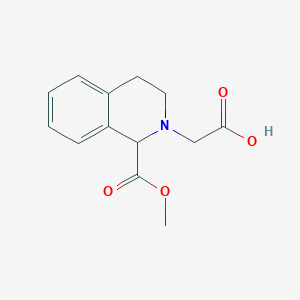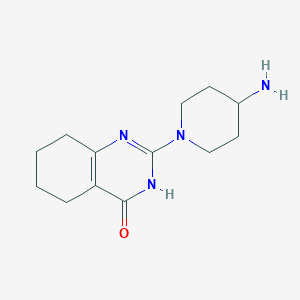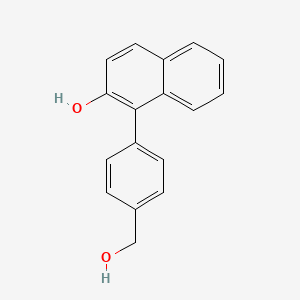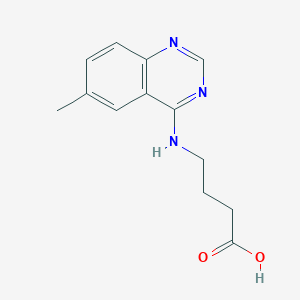
4-((6-Methylquinazolin-4-yl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Methylquinazolin-4-yl)amino)butanoic acid is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This compound is characterized by the presence of a quinazoline ring substituted with a methyl group at the 6th position and an amino group at the 4th position, which is further connected to a butanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methylquinazolin-4-yl)amino)butanoic acid typically involves the following steps :
Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Substitution Reaction: The methyl group is introduced at the 6th position of the quinazoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia or an amine.
Attachment of Butanoic Acid: The final step involves the coupling of the quinazoline derivative with butanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((6-Methylquinazolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-((6-Methylquinazolin-4-yl)amino)butanoic acid has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((6-Methylquinazolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-Methylquinazolin-4-yl)amino)benzoic acid
- 4-((6-Methylquinazolin-4-yl)amino)acetic acid
- 4-((6-Methylquinazolin-4-yl)amino)propanoic acid
Uniqueness
4-((6-Methylquinazolin-4-yl)amino)butanoic acid is unique due to its specific structural features, including the quinazoline ring with a methyl group at the 6th position and an amino group at the 4th position, coupled with a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-[(6-methylquinazolin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-5-11-10(7-9)13(16-8-15-11)14-6-2-3-12(17)18/h4-5,7-8H,2-3,6H2,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
MYMRUKFEYTYIPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



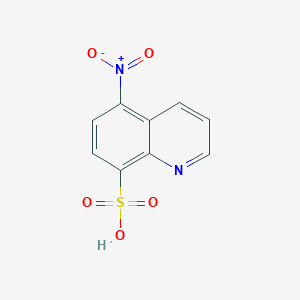
![6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)


![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)

